molecular formula C18H14BrFO4 B5750853 methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B5750853
M. Wt: 393.2 g/mol
InChI Key: PBDSQBCKVSZWJL-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a halogenated benzofuran derivative with a molecular formula of C₁₈H₁₄BrFO₄ and a molecular weight of 393.212 g/mol . Its structure features a benzofuran core substituted with:

  • A methyl group at position 2,
  • A methoxycarbonyl group at position 3,
  • A bromo atom at position 6,
  • A 3-fluorobenzyloxy group at position 4.

This compound is part of a broader class of benzofuran derivatives investigated for their biological activities, including cytotoxic, antifungal, and antibacterial properties . The 3-fluorobenzyloxy substituent distinguishes it from analogs with varying halogenation patterns or substituent groups, which influence its physicochemical and pharmacological behavior.

Properties

IUPAC Name

methyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFO4/c1-10-17(18(21)22-2)13-7-16(14(19)8-15(13)24-10)23-9-11-4-3-5-12(20)6-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDSQBCKVSZWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC(=CC=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursorsThe final step usually involves esterification to form the carboxylate ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Methyl 6-Bromo-5-[(4-Fluorobenzoyl)Oxy]-2-Methyl-1-Benzofuran-3-Carboxylate

  • Molecular Formula : C₁₉H₁₄BrFO₅ .
  • Key Difference : The 4-fluorobenzoyloxy group (a carbonyl-linked substituent ) replaces the 3-fluorobenzyloxy group.

Methyl 6-Bromo-5-[(2-Fluorophenyl)Methoxy]-2-Methyl-1-Benzofuran-3-Carboxylate

  • Molecular Formula : C₁₈H₁₄BrFO₄ .
  • Key Difference : The fluorine atom is at the ortho position on the benzyl ring.
  • Impact : Steric hindrance from the ortho-fluorine may reduce rotational freedom of the benzyloxy group, affecting interactions with enzymes or receptors .

Methyl 6-Bromo-5-[(3-Chlorophenyl)Methoxy]-2-Methyl-1-Benzofuran-3-Carboxylate

  • Molecular Formula : C₁₈H₁₄BrClO₄ .
  • Key Difference : Chlorine replaces fluorine at the meta position.
  • Impact : Chlorine’s larger atomic size and lower electronegativity may enhance lipophilicity and alter metabolic stability .

Variations in the Ester Group

Ethyl 6-Bromo-5-[(3-Fluorobenzyl)Oxy]-2-Methyl-1-Benzofuran-3-Carboxylate

  • Molecular Formula : C₁₉H₁₆BrFO₄ .
  • Key Difference : Ethyl ester replaces methyl ester.
  • Impact: The ethyl group increases molecular weight (407.239 g/mol vs.

Substituent Modifications on the Benzofuran Core

Methyl 6-Bromo-5-(Cyanomethoxy)-2-Methyl-1-Benzofuran-3-Carboxylate

  • Molecular Formula: C₁₃H₁₀BrNO₄ .
  • Key Difference: A cyanomethoxy group replaces the 3-fluorobenzyloxy group.

Methyl 6-Bromo-5-[(3-Nitrobenzoyl)Oxy]-2-Methyl-1-Benzofuran-3-Carboxylate

  • Molecular Formula: C₁₉H₁₃BrNO₇ .
  • Key Difference : A nitro group is introduced at the benzoyloxy substituent.
  • Impact : The nitro group’s strong electron-withdrawing effects may increase reactivity and cytotoxicity but also metabolic instability .

Physicochemical Properties and Drug-Likeness

Property Target Compound 4-Fluorobenzoyloxy Analog Ethyl Ester Analog
Molecular Weight 393.212 421.22 407.239
LogP (Predicted) ~3.2 ~3.8 ~3.5
Hydrogen Bond Acceptors 4 5 4
Rotatable Bonds 5 6 6
  • Lipophilicity : The 3-fluorobenzyloxy group provides a balance between lipophilicity (LogP ~3.2) and polarity, favoring oral bioavailability.
  • Solubility : The methyl ester and smaller substituents (e.g., fluorine) improve aqueous solubility compared to bulkier analogs like the 2,5-dimethylphenylmethoxy derivative () .

Biological Activity

Methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C18H14BrFO4C_{18}H_{14}BrFO_{4} and a molecular weight of 393.21 g/mol. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The compound features a benzofuran core with a bromine atom and a fluorobenzyl ether substituent, which may influence its biological activity through interactions with various biological targets.

Synthetic Routes

The synthesis typically involves several steps, starting from readily available precursors. The final step is usually an esterification reaction to form the carboxylate ester. Specific synthetic methods have not been extensively documented in public sources, indicating that further research may be necessary to optimize production and yield.

PropertyValue
Molecular Formula C18H14BrFO4
Molecular Weight 393.21 g/mol
IUPAC Name Methyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Antimicrobial Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria, including multi-drug resistant Staphylococcus aureus and Escherichia coli .

In one study, the minimum inhibitory concentration (MIC) values for related compounds ranged from 20–40 µM against S. aureus, demonstrating promising antibacterial activity .

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its biological effects may be mediated through interactions with specific molecular targets such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate these mechanisms.

Study on Antimicrobial Efficacy

In a comparative study on the efficacy of various benzofuran derivatives, this compound was evaluated alongside known antibiotics. The findings suggested that while the compound displayed lower activity than ceftriaxone against S. aureus (4 µM), it still exhibited significant antibacterial properties worth further investigation .

Exploration of Anticancer Activity

Another study focused on the anticancer potential of related compounds revealed that certain benzofuran derivatives could inhibit cancer cell proliferation effectively. The study emphasized the need for more targeted research on specific derivatives like this compound to understand their full therapeutic potential .

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